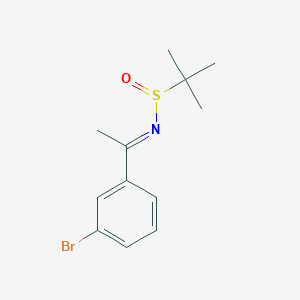![molecular formula C19H22N4OS B2444871 2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide CAS No. 850750-12-8](/img/structure/B2444871.png)
2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyrimidine ring, a phenyl ring, a tert-butyl group, and an acetamide group. These features suggest that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex, multi-ring structure with various substituents. The pyrazolo[1,5-a]pyrimidine core is a fused ring system that is found in many biologically active compounds .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrimidine ring can participate in substitution reactions, and the acetamide group could be involved in hydrolysis or condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to depend on its specific structure. For example, the presence of the acetamide group could influence its solubility, and the aromatic rings could contribute to its stability .
Applications De Recherche Scientifique
Structure-Activity Relationship Studies
One area of research focuses on the structure-activity relationships (SAR) of chemical compounds similar to 2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide. For example, studies on a series of 2-aminopyrimidines, which share a core structure with the compound , have revealed their potential as ligands for the histamine H4 receptor. These studies have led to the identification of compounds with significant in vitro potency and in vivo activity as anti-inflammatory agents and antinociceptive properties in pain models, highlighting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).
Radiosynthesis for Imaging
Another application involves the radiosynthesis of related compounds for imaging purposes, such as [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This research illustrates the utility of pyrazolo[1,5-a]pyrimidineacetamides in developing diagnostic tools for neurological and psychiatric disorders (Dollé et al., 2008).
Biological Evaluation as Ligands
Compounds based on the 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamide framework have been synthesized and evaluated as selective peripheral benzodiazepine receptor (PBR) ligands. These studies not only provide insight into the chemical and biological properties of such compounds but also their potential application in modulating steroid biosynthesis in cells, which could have implications for the treatment of various diseases (Selleri et al., 2005).
Anti-Inflammatory and Antimicrobial Applications
Research on pyrazolo[1,5-a]pyrimidine derivatives has also demonstrated their potential in anti-inflammatory and antimicrobial applications. For instance, compounds incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activities, providing a basis for the development of new pest control agents (Fadda et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-12-17(13-8-6-5-7-9-13)18-21-14(19(2,3)4)10-16(23(18)22-12)25-11-15(20)24/h5-10H,11H2,1-4H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUCYVXOCJESNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2444789.png)
![1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2444790.png)
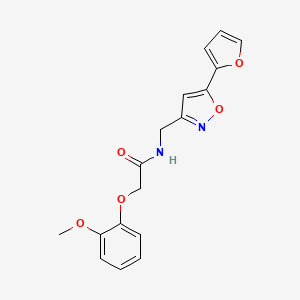
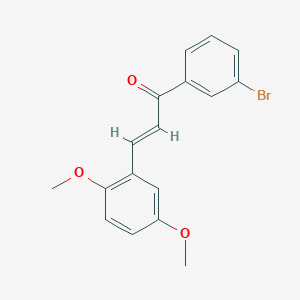
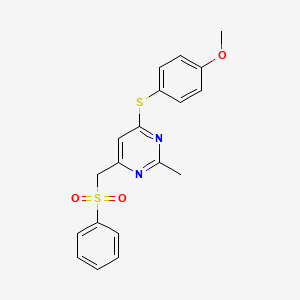
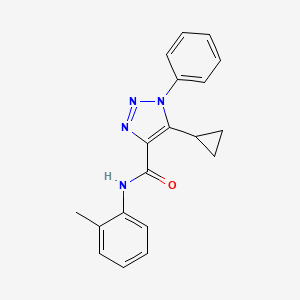
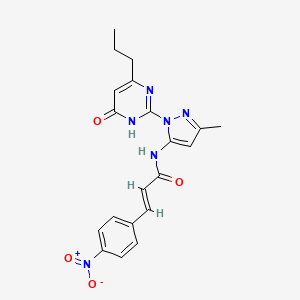
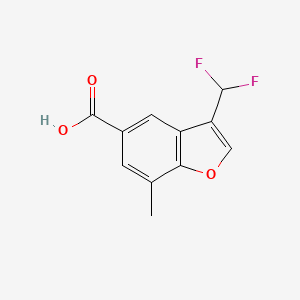
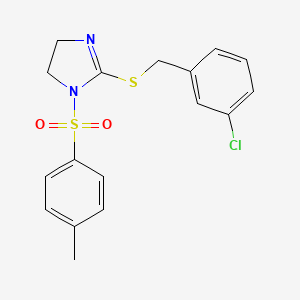
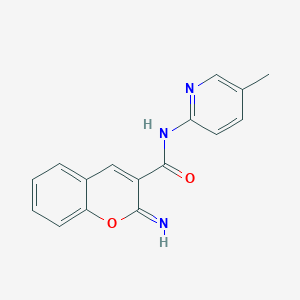
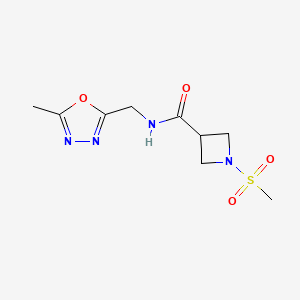
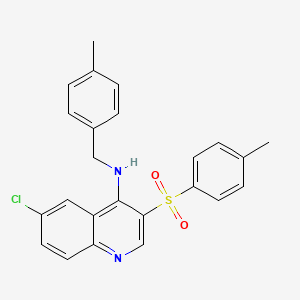
![3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2444809.png)
